2-(1-Amino-4-ethylcycloheptyl)ethan-1-ol
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Overview
Description
2-(1-Amino-4-ethylcycloheptyl)ethan-1-ol is a chemical compound with the molecular formula C11H23NO and a molecular weight of 185.31 g/mol . This compound is characterized by the presence of an amino group and an ethanol group attached to a cycloheptane ring with an ethyl substituent. It is used in various chemical and industrial applications due to its unique structure and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Amino-4-ethylcycloheptyl)ethan-1-ol typically involves the reaction of cycloheptanone with ethylamine under specific conditions to form the intermediate compound. This intermediate is then subjected to reduction reactions to yield the final product. The reaction conditions often include the use of reducing agents such as sodium borohydride or lithium aluminum hydride, and the reactions are carried out in solvents like ethanol or methanol .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch or continuous processes. The key steps include the preparation of the starting materials, the controlled addition of reagents, and the purification of the final product through techniques such as distillation or crystallization .
Chemical Reactions Analysis
Types of Reactions
2-(1-Amino-4-ethylcycloheptyl)ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can further modify the amino group or the ethanol group.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Ethanol, methanol, dichloromethane.
Major Products Formed
The major products formed from these reactions include various substituted cycloheptane derivatives, which can be further utilized in different chemical processes .
Scientific Research Applications
2-(1-Amino-4-ethylcycloheptyl)ethan-1-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential effects on biological systems, including enzyme interactions and cellular processes.
Medicine: Investigated for its potential therapeutic properties, including its role as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(1-Amino-4-ethylcycloheptyl)ethan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, metabolic processes, and gene expression regulation .
Comparison with Similar Compounds
Similar Compounds
- 2-(1-Amino-4-methylcycloheptyl)ethan-1-ol
- 2-(1-Amino-4-propylcycloheptyl)ethan-1-ol
- 2-(1-Amino-4-butylcycloheptyl)ethan-1-ol
Uniqueness
2-(1-Amino-4-ethylcycloheptyl)ethan-1-ol is unique due to its specific ethyl substituent on the cycloheptane ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective .
Properties
Molecular Formula |
C11H23NO |
---|---|
Molecular Weight |
185.31 g/mol |
IUPAC Name |
2-(1-amino-4-ethylcycloheptyl)ethanol |
InChI |
InChI=1S/C11H23NO/c1-2-10-4-3-6-11(12,7-5-10)8-9-13/h10,13H,2-9,12H2,1H3 |
InChI Key |
CKRMNTHYIKBUEX-UHFFFAOYSA-N |
Canonical SMILES |
CCC1CCCC(CC1)(CCO)N |
Origin of Product |
United States |
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